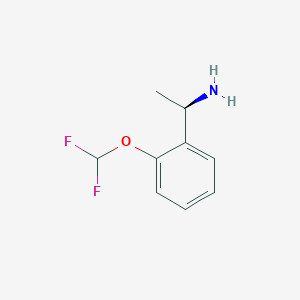
(R)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as CF3SO2Na (sodium trifluoromethanesulfinate) to introduce the difluoromethoxy group . The reaction conditions are generally mild, and the process is known for its good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the synthetic route is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
®-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The chiral nature of the compound allows for selective interactions with biological targets, which is crucial in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2-(Trifluoromethoxy)phenyl)ethan-1-amine: A similar compound with a trifluoromethoxy group instead of a difluoromethoxy group.
1-(2-Methoxyphenyl)ethan-1-amine: A related compound with a methoxy group instead of a difluoromethoxy group.
Uniqueness
®-1-(2-(Difluoromethoxy)phenyl)ethan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. The chiral nature of the compound also allows for selective interactions with biological targets, making it valuable in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H11F2NO |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
(1R)-1-[2-(difluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H11F2NO/c1-6(12)7-4-2-3-5-8(7)13-9(10)11/h2-6,9H,12H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
XZXJJKFVKBSRME-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1OC(F)F)N |
Kanonische SMILES |
CC(C1=CC=CC=C1OC(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


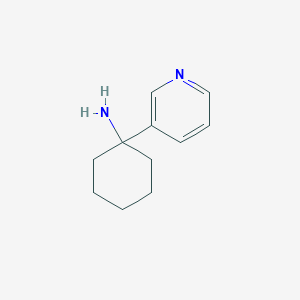
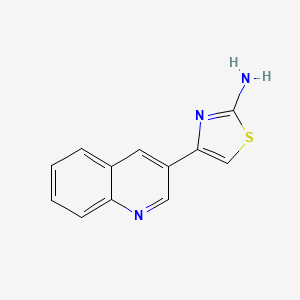
![Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate](/img/structure/B13592430.png)
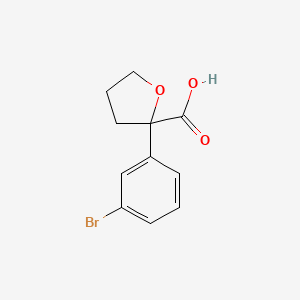

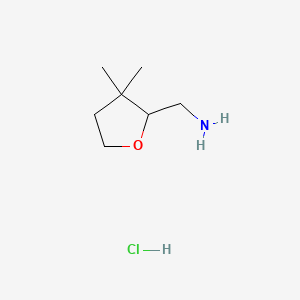
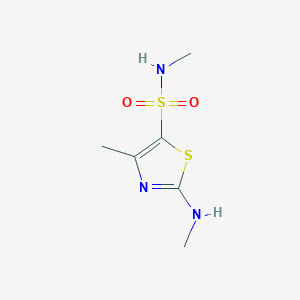

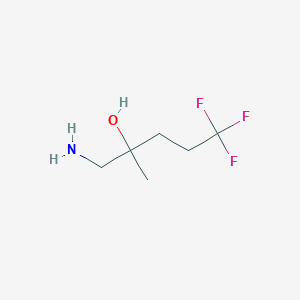
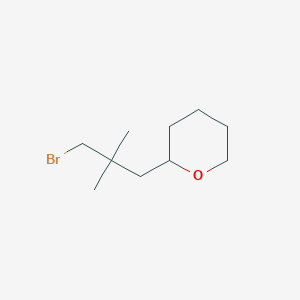
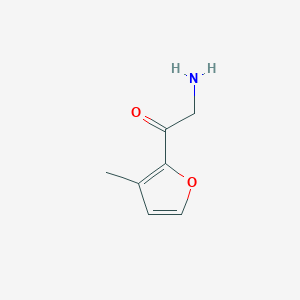

![2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-onedihydrochloride](/img/structure/B13592509.png)

